molecular formula C21H16F2N4O3 B2731096 3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955781-06-3

3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2731096
CAS No.: 955781-06-3
M. Wt: 410.381
InChI Key: KMGGCVZYJRNYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,4-Difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of N-phenylbenzamide derivatives, which have been extensively studied for their pharmacological properties, particularly in the context of antiviral and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is C21H16F2N4O3C_{21}H_{16}F_{2}N_{4}O_{3}, with a molecular weight of 410.4 g/mol. The compound features multiple functional groups, including methoxy and amide functionalities, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H16F2N4O3C_{21}H_{16}F_{2}N_{4}O_{3}
Molecular Weight410.4 g/mol
CAS Number955781-06-3

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : Research has shown that N-phenylbenzamide derivatives can exhibit antiviral properties against various viruses. For instance, studies on related compounds demonstrated significant activity against enteroviruses with IC50 values in the low micromolar range (e.g., 5.7 ± 0.8 μM for certain derivatives) .
  • Anticancer Potential : The anticancer activity of imidazole-based N-phenylbenzamide derivatives has been explored through various assays. Some derivatives showed IC50 values between 7.5 and 11.1 μM against cancer cell lines, indicating promising therapeutic potential .

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral replication processes by targeting specific viral proteins or pathways.
  • Modulation of Kinase Activity : Similar compounds have been shown to inhibit kinase activity, which is crucial in various signaling pathways involved in cell proliferation and survival.

Study on Antiviral Activity

In a study evaluating the antiviral effects of N-phenylbenzamide derivatives against enterovirus strains, several compounds were synthesized and tested for their efficacy. Notably, one derivative exhibited an IC50 value of approximately 12 μM against the EV71 virus while maintaining low cytotoxicity (TC50 = 620 μM) . This suggests that modifications in the structure can enhance antiviral potency while minimizing toxicity.

Study on Anticancer Activity

A recent investigation into imidazole-based N-phenylbenzamide derivatives demonstrated that some compounds formed stable complexes with ABL1 kinase protein through molecular docking studies. This interaction is indicative of their potential as anticancer agents due to their ability to inhibit key signaling pathways associated with tumor growth .

Properties

IUPAC Name

3,4-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-29-18-6-4-12(17-11-27-19(24-17)7-8-20(26-27)30-2)10-16(18)25-21(28)13-3-5-14(22)15(23)9-13/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGGCVZYJRNYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.